molecular formula C10H18O B8400050 1-(7-Hydroxyheptyl)-cyclopropene

1-(7-Hydroxyheptyl)-cyclopropene

Cat. No.: B8400050
M. Wt: 154.25 g/mol
InChI Key: KGZMRFGKCBCZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Hydroxyheptyl)-cyclopropene is a synthetic cyclopropene derivative of significant interest in plant physiology and postharvest biology research. Its primary research value lies in its potential to act as a potent inhibitor of ethylene responses in plants . Ethylene is a key plant hormone that mediates processes such as fruit ripening, flower senescence, and leaf abscission . Compounds within this class are believed to function by binding irreversibly to ethylene receptors, thereby blocking the hormone's action and delaying the associated maturation and degradation processes . Researchers utilize this compound and its analogs to study the fundamental mechanisms of ethylene signaling and to develop strategies for extending the shelf life of various fruits, flowers, and other plant materials . The structure of this compound, featuring a hydroxyheptyl side chain, is designed to influence its volatility, solubility, and overall efficacy. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

7-(cyclopropen-1-yl)heptan-1-ol

InChI

InChI=1S/C10H18O/c11-9-5-3-1-2-4-6-10-7-8-10/h7,11H,1-6,8-9H2

InChI Key

KGZMRFGKCBCZCG-UHFFFAOYSA-N

Canonical SMILES

C1C=C1CCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyclopropene Derivatives

The following sections compare 1-(7-Hydroxyheptyl)-cyclopropene with structurally and functionally related compounds, focusing on synthesis, reactivity, physical properties, and applications.

Structural and Functional Analogues

Key analogs include:

  • 1-Methylcyclopropene (1-MCP)
  • Methyl cyclopropanecarboxylate
  • 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide

Thermodynamic and Physical Properties

Compound Molecular Formula Molecular Weight Physical State Key Properties
1-MCP C₄H₆ 54.09 Gas (stabilized) High volatility; low polarity
Methyl cyclopropanecarboxylate C₅H₈O₂ 100.12 Liquid Ester functionality; moderate polarity
This compound C₁₀H₁₆O 152.23 (calc.) Likely liquid High polarity due to hydroxyl group

Notes:

  • Cyclopropene imine derivatives exhibit exceptional basicity due to resonance stabilization, a property that may extend to hydroxyalkyl-substituted analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(7-Hydroxyheptyl)-cyclopropene, and how can yield be optimized in small-scale laboratory synthesis?

  • Methodological Answer : The synthesis of cyclopropene derivatives typically involves thermal decomposition of precursor amines or catalytic elimination reactions. For example, thermal cracking of alkyl-cyclopropylamine hydrochlorides at 300–330°C using platinum catalysts (e.g., Pt/clay) yields cyclopropene derivatives . For this compound, modifying the precursor to include a hydroxyheptyl chain and optimizing reaction time/temperature (e.g., 320°C for 45 minutes) may improve yield. Purification via fractional distillation under inert conditions is critical to avoid polymerization .
  • Key Parameters :

ParameterOptimization Range
Temperature300–330°C
CatalystPt-based (e.g., Pt/asbestos)
Reaction Time30–60 minutes

Q. What analytical techniques are essential for characterizing this compound, and how should data contradictions be resolved?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structure and purity. For hydroxyl-group confirmation, derivatization (e.g., silylation) followed by GC-MS can resolve ambiguities. Contradictions in spectral data (e.g., unexpected coupling in NMR) may arise from ring strain or conformational flexibility; computational modeling (DFT) can validate assignments . Always cross-reference with known cyclopropene derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for cyclopropene analogs:

  • Personal Protection : Wear nitrile gloves, chemical-resistant aprons, and sealed eyewear. Use fume hoods for all manipulations .
  • Storage : Store under nitrogen at –20°C to prevent decomposition. Avoid contact with oxidizing agents .
  • Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult SDS for cyclopropene derivatives .

Advanced Research Questions

Q. How does the hydroxyheptyl substituent influence the reactivity of cyclopropene in [2+2] cycloadditions or ring-opening reactions?

  • Methodological Answer : The hydroxyheptyl group introduces steric and electronic effects. For [2+2] cycloadditions, steric hindrance at the 1-position may favor attack at the 2-position (see thiophene dioxide cycloaddition models ). To study this, conduct kinetic experiments under varying temperatures and compare reaction rates with unsubstituted cyclopropene. Computational tools (e.g., DFT) can map transition states and predict regioselectivity .

Q. What experimental strategies can address conflicting data on the thermal stability of this compound in different solvents?

  • Methodological Answer : Contradictions may arise from solvent polarity or trace impurities. Design a stability study:

  • Conditions : Test in anhydrous DMSO, THF, and hexane at 25°C and 50°C.
  • Analysis : Monitor decomposition via ¹H NMR (loss of cyclopropene protons) and GC-MS. Use deuterated solvents to exclude proton-exchange artifacts .
  • Control : Include radical inhibitors (e.g., BHT) to assess radical-mediated degradation pathways .

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes in lipid metabolism). Optimize the hydroxyheptyl chain length using QSPR models to balance hydrophobicity and hydrogen-bonding capacity. Validate predictions via synthesis and in vitro assays (e.g., enzyme inhibition studies) .

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